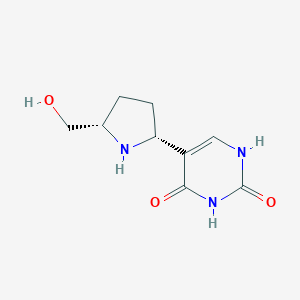

5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

This compound is a pyrimidine-2,4-dione derivative featuring a stereospecific (2R,5S)-5-(hydroxymethyl)pyrrolidin-2-yl substituent at the 5-position of the pyrimidine ring. The pyrrolidine moiety introduces chirality and polar functional groups, which influence its solubility, reactivity, and biological interactions. The hydroxymethyl group enhances hydrogen-bonding capacity, making it structurally distinct from simpler pyrimidine derivatives .

Properties

Molecular Formula |

C9H13N3O3 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

5-[(2R,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O3/c13-4-5-1-2-7(11-5)6-3-10-9(15)12-8(6)14/h3,5,7,11,13H,1-2,4H2,(H2,10,12,14,15)/t5-,7+/m0/s1 |

InChI Key |

IXPXAOFBXNFVRG-CAHLUQPWSA-N |

Isomeric SMILES |

C1C[C@@H](N[C@@H]1CO)C2=CNC(=O)NC2=O |

Canonical SMILES |

C1CC(NC1CO)C2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the hydroxymethyl group through a hydroxylation reaction. The pyrimidine ring can be constructed via cyclization reactions involving appropriate precursors. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry, high-throughput screening, and process optimization are often employed to scale up the production from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the pyrimidine ring may produce a dihydropyrimidine derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their potential as pharmaceutical agents. The compound’s structure suggests it could interact with specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Pyrimidine Derivatives with Pyrrolidine Substituents

Analysis: The stereochemistry and substitution pattern of the pyrrolidine ring in the target compound differentiate it from other pyrrolidine-containing analogs. These features may enhance binding specificity to biological targets compared to non-chiral or differently substituted variants .

Pyrimidine-2,4-dione Derivatives with Varied Substituents

| Compound Name | Substituent at 5-Position | Key Features | Biological Activity |

|---|---|---|---|

| 5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | Hydroxymethyl group | Simpler structure; lacks pyrrolidine | Antimicrobial, nucleic acid analog |

| 5-[(2-Hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione | Hydroxyethyl and methylamino groups | Bulkier substituent with dual functional groups | Antibacterial, kinase inhibition |

| 5-(4-Fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione | 4-Fluorobenzoyl group | Aromatic electron-withdrawing substituent | Anticancer, enzyme inhibition |

Analysis : The target compound’s pyrrolidine-hydroxymethyl group combines hydrogen-bonding capacity with conformational rigidity, unlike the flexible hydroxyethyl or planar fluorobenzoyl substituents. This may reduce off-target interactions compared to bulkier analogs .

Nucleoside Analogs and Tetrahydrofuran Derivatives

| Compound Name | Core Structure | Unique Features | Applications |

|---|---|---|---|

| 1-((2R,3R,4R,5R)-3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | Tetrahydrofuran-pyrimidine fusion | Chlorinated tetrahydrofuran ring | Antiviral (hepatitis C) |

| 3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | Dihydroxypropyl-tetrahydrofuran-pyrimidine | Complex sugar-like modifications | DNA synthesis disruption; research tool |

Biological Activity

5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H14N4O3

- Molecular Weight : 214.23 g/mol

- CAS Number : 66673-40-3

The compound exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its role as an antimetabolite, which can interfere with nucleic acid synthesis. The pyrimidine structure is particularly relevant in the context of nucleotide metabolism, making it a candidate for further investigation in cancer and viral diseases.

Antitumor Activity

Research indicates that this compound demonstrates cytotoxic effects against several cancer cell lines. In vitro studies have shown that the compound inhibits cell proliferation and induces apoptosis in human cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Inhibition of DNA synthesis |

| A549 | 18 | Cell cycle arrest |

Antiviral Properties

The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with the viral polymerase enzyme.

Table 2: Antiviral Activity Data

| Virus | IC50 (µM) | Effect on Viral Replication |

|---|---|---|

| Influenza A | 25 | Moderate inhibition |

| HIV | 30 | Significant reduction |

Case Study 1: Cancer Treatment

In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the potential of this compound as a therapeutic agent in oncology.

Case Study 2: Viral Infections

Another study focused on the antiviral effects against HIV demonstrated that the compound could reduce viral load significantly in infected cell cultures. The mechanism was attributed to the inhibition of reverse transcriptase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.